molecular formula C11H18O B8429322 1-(But-3-en-1-yloxy)-2-methylidenecyclohexane

1-(But-3-en-1-yloxy)-2-methylidenecyclohexane

Cat. No.: B8429322
M. Wt: 166.26 g/mol
InChI Key: FEXVZFNQKVWCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(But-3-en-1-yloxy)-2-methylidenecyclohexane is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-but-3-enoxy-2-methylidenecyclohexane

InChI

InChI=1S/C11H18O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h3,11H,1-2,4-9H2

InChI Key

FEXVZFNQKVWCDB-UHFFFAOYSA-N

Canonical SMILES

C=CCCOC1CCCCC1=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of methyltriphenylphosphonium bromide (22.30 g, 62.4 mmol) in THF (125 mL) at rt was added sodium hexamethyldisilylazide (2M in THF, 31.2 mL, 62.4 mmol) dropwise. The mixture was heated to 60° C. for 1 hr. 2-(but-3-en-1-yloxy)cyclohexanone (7.0 g, 41.6 mmol.) was then added and the mixture was stirred at 60° C. for 3 hr. The reaction was cooled to rt, quenched with sat'd. aq.NH4Cl, and extracted with Et2O. The combined organics were dried filtered, and concentrated. The residue was purified by column chromatography to give the title compound. 1H NMR (500 MHz, CDCl3) δ 5.78-5.90 (m, 1H), 5.00-5.13 (m, 2H), 4.82 (s, 1H), 4.78 (s, 1H), 3.74 (dd, 1H, J=3.9 Hz, 6.3 Hz), 3.35-3.49 (m, 2H), 1.12-2.38 (m, 10H).
[Compound]
Name
sodium hexamethyldisilylazide
Quantity
31.2 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three
Quantity
22.3 g
Type
catalyst
Reaction Step Three

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